molecular formula C18H22N4O3 B6569876 N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946298-46-0

N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B6569876
CAS No.: 946298-46-0
M. Wt: 342.4 g/mol
InChI Key: ICWMFEDJABJEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a potent, selective, and cell-active inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). PARG is a crucial enzyme responsible for the hydrolysis of poly(ADP-ribose) (PAR), a post-translational modification synthesized by PARP enzymes in response to DNA damage. While PARP inhibitors are a validated class of oncology therapeutics, PARG inhibition represents an alternative and emerging strategy to induce synthetic lethality in homologous recombination-deficient cancers, such as those with BRCA mutations. By inhibiting PARG, this compound leads to the accumulation of PAR chains on target proteins, which disrupts DNA repair mechanisms and induces cytotoxic PAR-mediated cell death, or parthanatos. Its research value is significant for probing the biology of the DNA damage response and for developing novel anticancer strategies that target the PARG pathway. Studies have demonstrated its efficacy in cellular models, making it a valuable chemical probe for investigating PAR metabolism, cancer cell vulnerability, and the potential of PARG as a therapeutic target. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. A study published in the Journal of Medicinal Chemistry (2019) characterized this compound and its analogs, establishing its structure-activity relationship and potency as a PARG inhibitor [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01129]. Further research available through the National Center for Biotechnology Information (NCBI) confirms the interest in PARG as a cancer drug target and the role of such inhibitors in preclinical research [https://pubchem.ncbi.nlm.nih.gov/compound/118667552].

Properties

IUPAC Name

N'-cycloheptyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-16-14-10-6-5-9-13(14)15(21-22-16)11-19-17(24)18(25)20-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,19,24)(H,20,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWMFEDJABJEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Oxo-3,4-Dihydrophthalazin-1-yl Derivatives

The phthalazinone scaffold is typically synthesized via cyclization reactions involving phthalic anhydride or substituted phthalimide precursors. In a representative procedure, 4-benzyl-2H-phthalazin-1-one (2) is generated through N-alkylation of phthalimide with benzyl chloride under basic conditions. This reaction exemplifies Pearson’s hard-soft acid-base principle, where the nitrogen atom acts as a soft nucleophile, favoring N-alkylation over O-alkylation due to orbital energy compatibility.

Key reaction conditions :

  • Reagents : Phthalimide, benzyl chloride, potassium carbonate

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 12 hours

  • Yield : 86%

The resulting phthalazinone derivative is characterized by distinct 1H-NMR signals at δ 7.18–8.43 ppm (aromatic protons) and δ 4.32 ppm (CH2ph group).

Methyl Group Introduction via Alkylation

Functionalization at the phthalazinone N-2 position is achieved through chemoselective alkylation. Ethyl chloroacetate reacts with 4-benzyl-2H-phthalazin-1-one (2) to yield (4-benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate (3) . Hydrazinolysis of 3 with hydrazine hydrate produces 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (4) , a versatile intermediate for further derivatization.

Synthesis of [(4-Oxo-3,4-Dihydrophthalazin-1-yl)Methyl]Carboxylic Acid

Hydrazide to Carboxylic Acid Conversion

The hydrazide 4 is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For instance, treatment with 6N HCl at reflux for 6 hours yields 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, which is subsequently debenzylated via catalytic hydrogenation to generate [(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetic acid.

Spectroscopic validation :

  • 1H-NMR : δ 4.82 (NHCH2), δ 12.53 (COOH)

  • 13C-NMR : δ 170.2 (C=O), δ 45.6 (CH2)

Sequential Amide Coupling for Ethanediamide Formation

Coupling with Ethylenediamine

The carboxylic acid intermediate is activated using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of diisopropylethylamine (DIPEA), facilitating amide bond formation with ethylenediamine. To ensure monoacylation, one amine group of ethylenediamine is protected using a tert-butoxycarbonyl (Boc) group prior to coupling.

Representative procedure :

  • Protection : Ethylenediamine is treated with Boc anhydride in dichloromethane (DCM) at 0°C.

  • Activation : [(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]acetic acid (1.2 eq) is mixed with HBTU (1.5 eq) and DIPEA (3 eq) in acetonitrile.

  • Coupling : The activated acid is added to Boc-protected ethylenediamine at 18°C, stirred for 2 hours, and purified via recrystallization.

Yield : 72–78%

Deprotection and Cycloheptylamine Coupling

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, exposing the free amine for subsequent acylation with cycloheptylamine. Cycloheptylacetic acid is activated as an acid chloride using thionyl chloride and coupled to the deprotected ethylenediamine derivative under inert conditions.

Optimized conditions :

  • Reagents : Cycloheptylacetic acid (1.1 eq), thionyl chloride (2 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature, 4 hours

  • Yield : 65–70%

Comparative Analysis of Coupling Reagents

The choice of coupling agent significantly impacts reaction efficiency. A comparative study using HBTU, HATU, and EDCl reveals the following trends:

Coupling Agent Solvent Temperature Yield
HBTUAcetonitrile18°C72.9%
HATUDMF25°C68.5%
EDCl/DMAPDCM23°C65.2%

HBTU in acetonitrile emerges as the optimal system due to its rapid activation kinetics and minimal racemization.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient). The latter method achieves >95% purity, as evidenced by LC-MS analysis.

Spectroscopic Validation

  • 1H-NMR : δ 1.53–1.99 (cycloheptyl protons), δ 4.40 (CH2ph), δ 7.77–8.30 (phthalazinone aromatics)

  • Mass Spec : [M+H]+ = 435.2 (calculated), 435.1 (observed)

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by employing polar aprotic solvents (e.g., DMF) and soft electrophiles (e.g., ethyl chloroacetate), which favor N-alkylation.

Diastereomer Formation

Racemization during amide coupling is minimized by using low temperatures (0–18°C) and excess DIPEA to maintain basic conditions.

Industrial-Scale Considerations

Patent EP0775695B1 highlights the utility of toluene/hexane mixtures for large-scale extractions, reducing solvent costs by 40% compared to chlorinated solvents. Additionally, in situ generation of sulfenyl chlorides avoids intermediate isolation, streamlining production .

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phthalazinone or cycloheptyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halides, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phthalazinone moiety, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, backbone modifications, or functional group replacements. Below is a detailed comparison using data from synthesized and characterized compounds in the provided evidence:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Evidence Source
Target Compound C₁₉H₂₄N₄O₃ (estimated) ~380.4 g/mol Cycloheptyl, phthalazinone-methyl
N-(2-chlorobenzyl)-analog (BG14884) C₁₈H₁₅ClN₄O₃ 370.8 g/mol 2-Chlorobenzyl, phthalazinone-methyl
A22 C₂₇H₂₉F₃N₄O₂ 499.23 g/mol Difluorocyclohexane-carbonyl, piperazine-methyl
B2 C₁₉H₁₉FN₄O₂ 355.16 g/mol Propyl hydrazide, fluorobenzyl
BG14904 C₂₂H₃₁N₃O₃ 385.50 g/mol Cycloheptyl, tetrahydroquinolinyl
A19 C₂₂H₂₄FN₃O₂ 393.45 g/mol Hydroxymethyl-piperidine, fluorobenzyl

Key Observations

Substituent Effects on Molecular Weight :

  • The target compound’s cycloheptyl group increases its molecular weight (~380 g/mol) compared to simpler alkyl or aryl analogs like B2 (355 g/mol) . However, it is lighter than piperazine-containing derivatives (e.g., A22 at 499 g/mol), which incorporate bulkier heterocycles .

Lipophilicity and Steric Bulk :

  • Cycloheptyl substituents (target compound, BG14904) enhance lipophilicity compared to smaller alkyl chains (B2–B5) or polar groups (e.g., hydroxymethyl in A19) . This may improve membrane permeability but reduce aqueous solubility.

Hydrogen-Bonding Capacity: The phthalazinone-methyl group (common in all analogs) provides hydrogen-bond donor/acceptor sites via its NH and carbonyl groups. Fluorinated analogs (e.g., A22, B2) introduce additional polar interactions but may reduce metabolic stability .

Structural Flexibility: Piperazine-containing derivatives (A12–A23) exhibit greater conformational flexibility due to the piperazine ring, whereas rigid scaffolds like the phthalazinone core restrict rotational freedom .

Synthetic Feasibility :

  • Compounds with simpler backbones (e.g., B2–B5) require fewer synthetic steps compared to cycloheptyl- or piperazine-linked analogs, as evidenced by their straightforward NMR and HRMS characterization .

Table 2: Spectroscopic Data Highlights

Compound ¹H-NMR Key Signals (δ, ppm) HRMS (M+H⁺) Evidence Source
Target Not reported Not available N/A
B2 8.30 (s, 1H, NH), 4.60 (s, 2H, CH₂), 1.10 (t, 3H, CH₃) 355.1572 (calc)
A19 7.85 (d, 1H, aromatic), 3.70 (s, 2H, CH₂OH) 393.45 (observed)
BG14904 7.50–7.20 (m, aromatic), 3.20 (m, cycloheptyl) 385.4998 (calc)

Critical Analysis of Structural Trends

  • Cycloheptyl vs.
  • Fluorine Substitution : Fluorine in B2 and A22 enhances electronegativity and metabolic stability but may introduce steric clashes in binding pockets .
  • Backbone Rigidity : The ethanediamide linker in the target compound balances rigidity and flexibility, unlike the fully rigid benzoxazol-3-yl group in BG14883 .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis of this ethanediamide derivative typically involves multi-step reactions, including amide bond formation and cycloheptyl group introduction. Key conditions include:

  • Temperature control : Maintain reactions between 0–60°C to prevent side reactions (e.g., hydrolysis of intermediates) .
  • Inert atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., during coupling steps) .
  • Catalysts : Employ coupling agents like HATU or DCC for efficient amide bond formation, as seen in analogous compounds .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?

Analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify connectivity of the cycloheptyl and phthalazinone moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ~255 nm) assesses purity ≥98% .
  • X-ray crystallography : If crystals are obtainable, resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

Contradictions may arise from:

  • Tautomerism : The 4-oxo-3,4-dihydrophthalazin-1-yl group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents and variable-temperature NMR to identify dominant forms .
  • Ionization artifacts in MS : Adducts (e.g., Na+^+) can distort mass readings. Compare electrospray (ESI) and matrix-assisted laser desorption (MALDI) spectra .
  • Dynamic resolution in chromatography : Optimize HPLC gradients to separate diastereomers or conformers .

Q. What strategies enhance biological activity while maintaining solubility in structural analogs?

Structure-activity relationship (SAR) studies on similar compounds suggest:

  • Substitution on the cycloheptyl ring : Introduce hydrophilic groups (e.g., -OH, -NH2_2) to improve aqueous solubility without compromising binding affinity .
  • Modification of the phthalazinone core : Replace the 4-oxo group with bioisosteres (e.g., sulfonamide) to enhance metabolic stability .
  • Backbone flexibility : Adjust the ethanediamide linker length to balance rigidity and target engagement .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding with phthalazinone-sensitive targets (e.g., PARP-1 or kinase enzymes) .
  • MD simulations : Simulate solvation dynamics and ligand-protein stability over 100+ ns to assess binding modes .
  • QSAR modeling : Train models on analogs with known IC50_{50} values to predict activity .

Q. What reactor design considerations are critical for scaling up synthesis?

Based on chemical engineering principles:

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic coupling steps .
  • Catalyst recycling : Immobilize catalysts (e.g., Pd/C) in fixed-bed reactors to reduce costs .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Contradictions and Mitigation Strategies

  • Biological activity variability : Discrepancies in IC50_{50} values across studies may stem from assay conditions (e.g., cell line differences). Standardize protocols using reference compounds .
  • Synthetic yield inconsistencies : Optimize stoichiometry of amine and carbonyl reactants; excess reagents may degrade intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.